2-Pentanone, 4-phenyl-, (R)-
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Overview
Description
2-Pentanone, 4-phenyl-, ®- is an organic compound belonging to the class of ketones It is characterized by the presence of a phenyl group attached to the fourth carbon of a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 4-phenyl-, ®- can be achieved through various methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 2-pentanone under controlled conditions can yield the desired product. The reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods
On an industrial scale, the production of 2-Pentanone, 4-phenyl-, ®- may involve catalytic hydrogenation of corresponding precursors or the use of advanced chiral catalysts to ensure the desired stereochemistry. The specific methods can vary depending on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 4-phenyl-, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in compounds like 4-phenyl-2-pentanol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: 4-phenyl-2-pentanoic acid.
Reduction: 4-phenyl-2-pentanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-Pentanone, 4-phenyl-, ®- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and stereochemical effects on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with specific chiral properties.
Mechanism of Action
The mechanism of action of 2-Pentanone, 4-phenyl-, ®- involves its interaction with various molecular targets. In reduction reactions, the compound acts as an electrophile, accepting electrons from nucleophilic reducing agents. In biological systems, its chiral center can interact with specific enzymes or receptors, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
2-Pentanone, 4-phenyl-, ®- can be compared with other similar compounds such as:
2-Pentanone, 4-phenyl-, (S)-: The enantiomer of the ®-isomer, differing in its stereochemistry and potentially its biological activity.
3-Phenyl-2-pentanone: A structural isomer with the phenyl group attached to a different carbon, resulting in different chemical and physical properties.
4-Methyl-2-pentanone: Another ketone with a different substituent, used for comparison in terms of reactivity and applications.
These comparisons highlight the unique properties of 2-Pentanone, 4-phenyl-, ®-, particularly its chiral nature and the resulting effects on its chemical behavior and applications.
Properties
CAS No. |
67110-72-9 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(4R)-4-phenylpentan-2-one |
InChI |
InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m1/s1 |
InChI Key |
SYOVWIRLZABVDO-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)C)C1=CC=CC=C1 |
Canonical SMILES |
CC(CC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
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